

Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of Mevidalen

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Compound of Interest

Compound Name: Mevidalen

Cat. No.: B608738

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Introduction

Mevidalen (also known as LY3154207) is a positive allosteric modulator (PAM) of the dopamine D1 receptor, which is under investigation for the treatment of cognitive impairment in conditions such as Parkinson's disease dementia and dementia with Lewy bodies.[1] As a centrally acting therapeutic, the ability of **Mevidalen** to effectively cross the blood-brain barrier (BBB) is critical to its pharmacological activity. These application notes provide a comprehensive overview of the protocols for assessing the BBB penetration of **Mevidalen**, from in vitro permeability assays to in vivo brain concentration measurements. While specific preclinical BBB permeability data for **Mevidalen** is not extensively published, central penetration has been confirmed in clinical studies through the measurement of the compound in cerebrospinal fluid.[2][3][4] For comparative purposes, this document may refer to data from other brain-penetrant small molecule modulators, such as TAK-071, a muscarinic M1 receptor PAM.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters relevant to the BBB penetration of **Mevidalen** and the analogous compound TAK-071.

Table 1: Preclinical Brain Penetration of TAK-071 in Rats

Compound	Dose (mg/kg)	Brain Region	Brain Concentration	Plasma Concentration	Kp (Brain/Plasma Ratio)	Reference
TAK-071	1	Hippocampus	122 ng/g	609 ng/mL	0.20	[5]

Note: Kp is the ratio of total concentration in the brain to total concentration in plasma and is an indicator of the extent of brain penetration.

Table 2: Clinical Evidence of **Mevidalen**'s Central Penetration

Study Phase	Dose(s)	Method of Confirmation	Findings	Reference
Phase 1	25 mg and 75 mg	Measurement in cerebrospinal fluid	Central penetration of Mevidalen was confirmed.	[2][3][4]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes an in vitro method to assess the permeability of **Mevidalen** across a cellular model of the BBB using a transwell system. This assay helps to determine the apparent permeability coefficient (Papp), a key parameter for predicting in vivo BBB penetration.

Objective: To quantify the rate of transport of **Mevidalen** across a monolayer of brain endothelial cells.

Materials:

- Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable brain endothelial cell line.

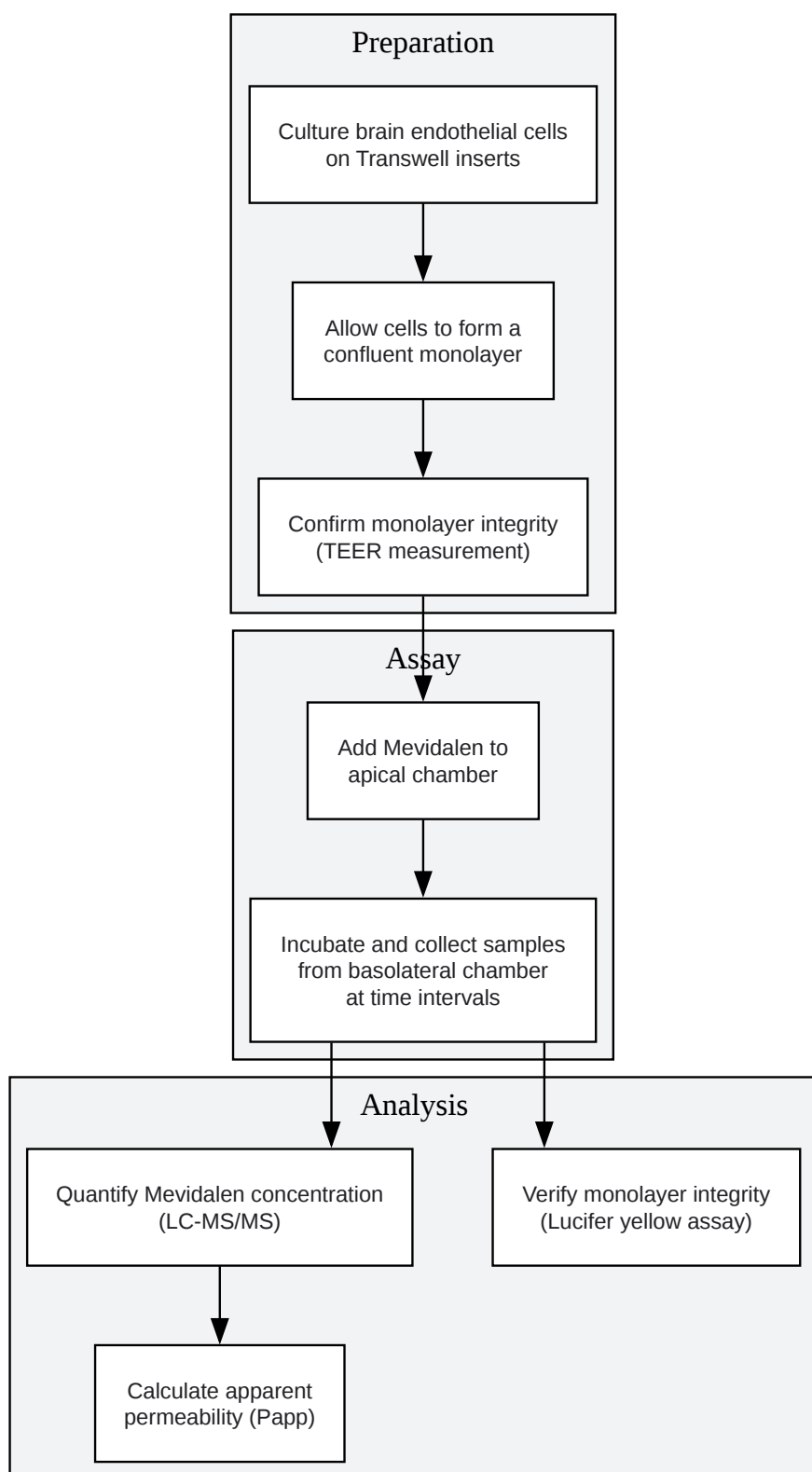
- Transwell inserts (e.g., 24-well format with polycarbonate membrane, 0.4 μm pore size).
- Cell culture medium and supplements.
- **Mevidalen** stock solution of known concentration.
- Lucifer yellow or other low-permeability marker.
- LC-MS/MS system for quantification of **Mevidalen**.

Methodology:

- Cell Culture and Monolayer Formation:
 - Culture the brain endothelial cells on the apical (upper) side of the transwell inserts.
 - Maintain the cell culture until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transendothelial electrical resistance (TEER). A TEER value $>150 \Omega \times \text{cm}^2$ is generally considered acceptable.[\[6\]](#)
- Permeability Assay:
 - Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
 - Add the **Mevidalen** solution at a known concentration to the apical chamber (donor compartment).
 - Add fresh transport buffer to the basolateral (lower) chamber (receiver compartment).
 - At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.
 - Replenish the basolateral chamber with fresh transport buffer after each sampling.
- Analysis:
 - Quantify the concentration of **Mevidalen** in the collected samples using a validated LC-MS/MS method.

- Calculate the apparent permeability coefficient (Papp) using the following formula:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of **Mevidalen** appearance in the receiver chamber, A is the surface area of the transwell membrane, and C0 is the initial concentration in the donor chamber.
- Monolayer Integrity Check:
 - After the experiment, assess the integrity of the cell monolayer by measuring the permeability of a low-permeability marker like Lucifer yellow.

Workflow for In Vitro BBB Permeability Assay



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Workflow for the in vitro blood-brain barrier permeability assay.

Protocol 2: In Vivo Brain Penetration Assessment via Microdialysis

This protocol outlines the use of in vivo microdialysis in a preclinical animal model (e.g., rat) to measure the unbound concentration of **Mevidalen** in the brain extracellular fluid (ECF). This provides a direct measure of the pharmacologically active drug concentration at the target site. [\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the time-course of unbound **Mevidalen** concentration in a specific brain region and in plasma following systemic administration.

Materials:

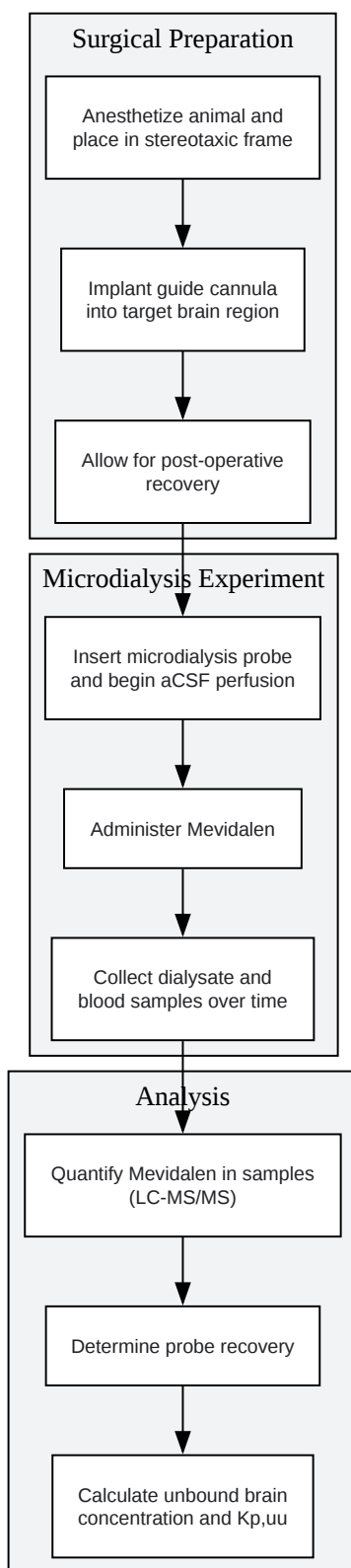
- Sprague-Dawley rats or other suitable animal model.
- Stereotaxic apparatus for surgery.
- Microdialysis probes and guide cannulas.
- Syringe pump and fraction collector.
- Artificial cerebrospinal fluid (aCSF) for perfusion.
- **Mevidalen** formulation for administration (e.g., oral gavage or intravenous injection).
- LC-MS/MS system for bioanalysis.

Methodology:

- Surgical Implantation of Guide Cannula:
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum).
 - Allow the animal to recover from surgery for a minimum of 24-48 hours.

- Microdialysis Experiment:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with aCSF at a constant, low flow rate (e.g., 0.5-2.0 $\mu\text{L}/\text{min}$).^[7]
 - Allow the system to equilibrate for 1-2 hours before drug administration.
 - Administer **Mevidalen** to the animal via the desired route.
 - Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector.
 - Collect time-matched blood samples to determine plasma concentrations.
- Probe Recovery Calibration:
 - Determine the in vivo recovery of the microdialysis probe to accurately calculate the ECF concentration from the dialysate concentration. The retrodialysis method is commonly used for this purpose.
- Sample Analysis:
 - Analyze the concentration of **Mevidalen** in the dialysate and plasma samples using a validated LC-MS/MS method.
- Data Analysis:
 - Correct the dialysate concentrations for probe recovery to determine the unbound ECF concentration of **Mevidalen**.
 - Plot the concentration-time profiles for both brain ECF and plasma.
 - Calculate the ratio of the area under the curve (AUC) for the brain ECF to the AUC for the unbound plasma concentration ($K_{p,uu}$) to quantify the extent of BBB penetration.

Workflow for In Vivo Microdialysis



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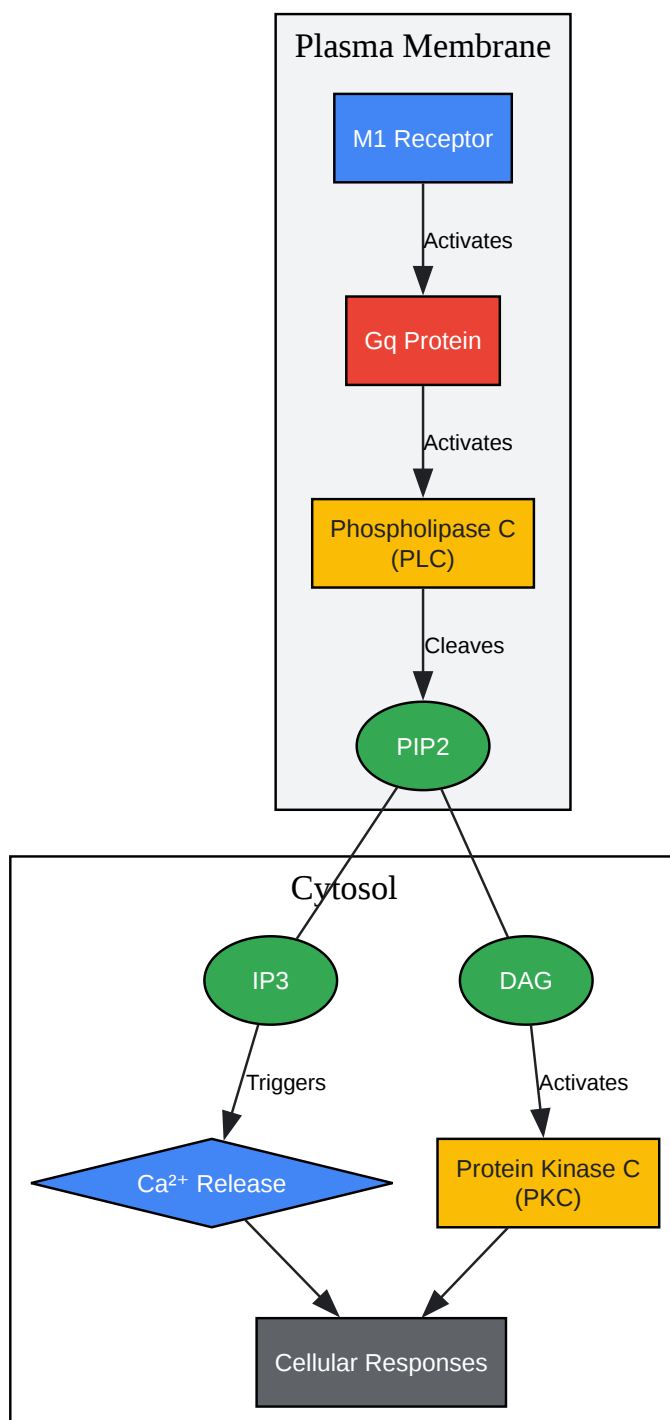
Workflow for in vivo microdialysis to assess brain penetration.

Signaling Pathway

Mevidalen is a dopamine D1 receptor PAM. As an illustrative example of the signaling pathways targeted by centrally acting modulators, the following diagram depicts the canonical signaling pathway for the muscarinic M1 receptor, another G-protein coupled receptor that is a target for cognitive enhancement.

Muscarinic M1 Receptor Signaling Pathway

The M1 muscarinic receptor primarily couples to Gq/11 G-proteins.^{[10][11][12][13]} Upon binding of acetylcholine, the activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^[10] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various downstream cellular responses.^[10]



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Canonical Gq-coupled signaling pathway of the muscarinic M1 receptor.

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